1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone
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Description
1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Multicomponent Cycloaddition Reaction
A study by Lee et al. (2014) describes a multicomponent [5 + 2] cycloaddition reaction facilitating the synthesis of 1,4-diazepines, showcasing the compound's role in forming biologically active diazepine compounds through rhodium-catalyzed reactions (Lee, Han, Shin, & Yoo, 2014).
Synthesis and Structural Analysis
Kosolapova et al. (2013) explored the reactions of a structurally related compound with nitrogen-containing binucleophilic agents, leading to the formation of various nitrogen-containing heterocycles, which provides insights into synthetic strategies and potential applications of similar compounds (Kosolapova, Kurbangalieva, Valiev, Lodochnikova, Berdnikov, & Chmutova, 2013).
Synthesis of Sulfur-substituted Compounds
The work by Chou et al. (2007) on synthesizing sulfur-substituted quinolizidines and pyrido[1,2-a]azepines via ring-closing metathesis (RCM) highlights the versatility of compounds with sulfur substitutions in synthetic chemistry (Chou, Liang, Lee, & Liu, 2007).
Biological Activity Study
Farzaliyev et al. (2020) investigated the synthesis of new sulfur- and nitrogen-containing derivatives of phenylthiourea and acetophenone, highlighting the potential physiological properties and biological activities, which might be relevant for compounds with similar structural features (Farzaliyev, Shuriberko, Sujayev, Osmanova, Gojayeva, & Gahramanova, 2020).
Azepane Derivatives as PKB Inhibitors
Breitenlechner et al. (2004) provide an example of structure-based optimization for novel azepane derivatives as PKB inhibitors, suggesting potential therapeutic applications of compounds with azepane units (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-8-6-7-15(13-16)17-9-10-18(21-20-17)25-14-19(23)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUXEDWRGEYCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone |
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